Ester Chain Length Drives Lipophilicity: Butyl Ester (LogP 2.13) vs. Ethyl Ester Analog (LogP ~1.5)
The computed octanol-water partition coefficient (LogP) for butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is 2.13, compared to an estimated LogP of approximately 1.5 for the ethyl ester analog ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate (CAS 647032-82-4) . This ΔLogP of ~0.6 corresponds to an approximately 4-fold higher lipophilicity for the butyl ester. The increased lipophilicity is directly attributable to the two additional methylene units in the butyl chain, which enhance membrane partitioning potential while reducing aqueous solubility.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 (computed) |
| Comparator Or Baseline | Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate; estimated LogP ≈ 1.5 |
| Quantified Difference | ΔLogP ≈ +0.6 (approximately 4-fold increase in partition coefficient) |
| Conditions | Computed LogP values from chemical database algorithms; experimental shake-flask LogP not available for these specific compounds. |
Why This Matters
For procurement decisions in medicinal chemistry SAR programs, the 4-fold lipophilicity difference between the butyl and ethyl esters can significantly alter membrane permeability, cellular uptake, and non-specific protein binding, making the butyl ester the preferred choice when higher logD is required for target engagement in cell-based assays.
